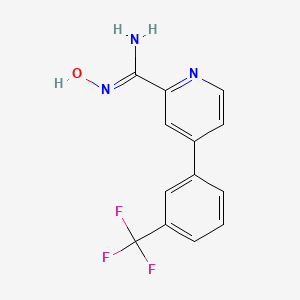

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine

Description

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is a pyridine-derived compound featuring a hydroxyamidine group at position 2 and a 3-trifluoromethylphenyl substituent at position 3.

Properties

IUPAC Name |

N'-hydroxy-4-[3-(trifluoromethyl)phenyl]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12(17)19-20/h1-7,20H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDIFCLHIYHPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is a disintegrin and metalloproteinase with thrombospondin motifs 5. This protein plays a crucial role in the breakdown of extracellular matrix, which is important in processes such as cell migration, tissue remodeling, and cell signaling.

Biochemical Analysis

Biochemical Properties

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms. The nature of these interactions often involves the formation of stable complexes, which can alter the enzymatic activity and affect downstream biochemical pathways.

Cellular Effects

The effects of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine has been reported to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound has been found to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For instance, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance.

Transport and Distribution

The transport and distribution of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes.

Biological Activity

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular structure of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine features a pyridine core substituted with a trifluoromethyl group and an amidine functional group. These structural elements contribute to its biological activity by enhancing interactions with biological targets, such as enzymes and receptors.

Mechanism of Action:

- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes, particularly those involved in viral replication and cancer cell proliferation.

- Antioxidant Properties: It may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine. For instance, derivatives containing pyridine structures have been reported to inhibit HIV reverse transcriptase and RNase H activities effectively . The presence of the trifluoromethyl group has been associated with enhanced potency against viral targets due to improved binding affinity.

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been documented in several studies. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through modulation of apoptotic pathways, as indicated by increased expression of pro-apoptotic genes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl (CF₃) | Increases potency against viral targets |

| Hydroxyl group (OH) | Enhances solubility and bioavailability |

| Amidine group | Critical for enzymatic inhibition |

Studies suggest that modifications to the substituents can significantly alter the compound's efficacy and selectivity towards specific biological targets .

Case Studies

- HIV Inhibition: A study demonstrated that compounds with a similar structure exhibited potent inhibition of HIV RNase H, correlating with their structural features . N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine could potentially serve as a lead compound for developing new antiviral agents.

- Cancer Cell Studies: Research involving various cancer cell lines showed that the compound induced apoptosis through the activation of caspases and modulation of BCL-2 family proteins, leading to cell death .

Scientific Research Applications

Medicinal Chemistry Applications

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Neurokinin-1 Receptor Antagonists

The compound has been identified as a precursor in the synthesis of Neurokinin-1 (NK-1) receptor antagonists, which are crucial in treating conditions associated with substance P, such as migraines, inflammatory bowel disease, and other central nervous system disorders. The modulation of NK-1 receptors can alleviate symptoms related to these conditions .

Agrochemical Applications

The trifluoromethyl group present in N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine enhances its lipophilicity and biological activity, making it an attractive candidate for agrochemical applications.

Synthesis of Trifluoromethylpyridines

Research indicates that derivatives of trifluoromethylpyridines, including this compound, have shown effectiveness as pesticides and herbicides. The unique properties imparted by the trifluoromethyl group contribute to increased efficacy against pests while potentially reducing environmental impact .

Synthesis Processes

The synthesis of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine typically involves several steps that can be optimized for yield and purity.

General Synthetic Pathway

A common synthetic route includes:

- Starting from 3-trifluoromethylphenyl derivatives.

- Utilizing carboxamidine chemistry to introduce the carboxamide functionality.

- Hydroxylation steps to yield the final product.

This pathway allows for variations that can lead to different derivatives with tailored biological properties .

Case Study: NK-1 Antagonist Development

In a study focusing on NK-1 antagonists, researchers synthesized several derivatives of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine. These derivatives exhibited potent inhibitory effects on substance P binding to NK-1 receptors, demonstrating potential for therapeutic use in pain management and anti-inflammatory treatments .

Agrochemical Efficacy Testing

Another study evaluated the efficacy of trifluoromethylpyridine derivatives in agricultural settings. The results indicated that these compounds effectively reduced pest populations while maintaining low toxicity levels to non-target organisms, highlighting their potential as safer alternatives in pest management strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 3-Trifluoromethylphenyl vs. 2-Trifluoromethylphenyl

The position of the trifluoromethyl group on the phenyl ring (meta vs. ortho) alters steric and electronic effects. For example:

- N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine ( ):

- Molecular formula: C₁₃H₁₀F₃N₃O

- Molecular weight: 281.23 g/mol

- Predicted density: 1.38 ± 0.1 g/cm³

- Boiling point: 410.0 ± 55.0 °C

- pKa: 5.25 ± 0.69

The ortho-substituted trifluoromethyl group likely increases steric hindrance, reducing solubility compared to the meta isomer.

Substituent Variation: Carboxamidine vs. Benzyloxy Groups

Replacing the phenyl group with a benzyloxy substituent introduces additional oxygen atoms and alters hydrophobicity:

- N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine ( ):

- Molecular formula: C₁₄H₁₂F₃N₃O₂

- Molecular weight: 311.26 g/mol

- Predicted density: 1.38 ± 0.1 g/cm³

- Boiling point: 425.3 ± 55.0 °C

- pKa: 13.20 ± 0.50

The benzyloxy group increases molecular weight and boiling point due to enhanced van der Waals interactions. The higher pKa indicates reduced acidity compared to the ortho-trifluoromethylphenyl analog, possibly due to electron-withdrawing effects of the trifluoromethyl group stabilizing the deprotonated form.

Heterocyclic Analogs: Pyridazinyl and Piperidine Derivatives

Compounds like N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide ( ) demonstrate structural diversity:

- Incorporates a pyridazinyl group and a piperidine ring.

Key Research Findings

Substituent Position : The meta-trifluoromethylphenyl group (hypothetical in the target compound) likely offers better solubility and reduced steric hindrance compared to the ortho isomer ( ).

Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature lowers pKa in carboxamidine derivatives, influencing protonation states under physiological conditions ( ).

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine and related amidine derivatives?

- Methodology : Optimize amidine synthesis using a trifluoroacetic acid (TFA) or HCl-dioxane deprotection strategy. For example, dissolve Boc-protected precursors in CH₂Cl₂, add TFA/HCl at 0°C, stir for 2 hours, and precipitate with Et₂O. Purify via trituration and characterize by HPLC (≥95% purity) .

- Key Considerations : Monitor reaction progress via TLC and confirm deprotection by NMR (disappearance of Boc signals at δ 1.3–1.5 ppm).

Q. How should researchers handle and assess the toxicity of this compound in laboratory settings?

- Safety Protocols : Classify based on acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles, fume hood) and follow OSHA HCS guidelines. Store in a cool, dry environment away from oxidizers .

- Toxicity Screening : Perform in vitro assays (e.g., MTT for cytotoxicity) and reference Safety Data Sheets for hazard thresholds .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Analytical Workflow :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment.

- NMR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., pyridine ring protons at δ 7.5–8.5 ppm, trifluoromethyl group at δ ~120 ppm in ¹⁹F NMR).

- Mass Spectrometry : Validate molecular weight via ESI-MS .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental structural models?

- Methodology : Use SHELXL for X-ray refinement. Collect high-resolution data (≤1.0 Å) to resolve electron density ambiguities. Compare DFT-optimized geometries with experimental bond lengths/angles (e.g., pyridine ring planarity, C-F distances) .

- Case Study : For similar trifluoromethylphenyl derivatives, discrepancies in torsion angles (e.g., 3–5° deviations) were resolved using anisotropic displacement parameters in SHELXL .

Q. What strategies improve regioselective functionalization of the pyridine ring in amidine derivatives?

- Synthetic Approaches :

- Directed Ortho-Metalation : Use TMPMgCl·LiCl to install substituents at the 4-position.

- Protection/Deprotection : Boc-protect the amidine group to prevent side reactions during halogenation or cross-coupling .

- Example : A 78% yield was achieved for 4-substituted pyridines using Suzuki-Miyaura coupling with Pd(PPh₃)₄ .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Experimental Design :

- Analog Synthesis : Vary substituents on the trifluoromethylphenyl group and amidine moiety.

- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinetoplastid parasites’ trypanothione reductase) .

- Data Interpretation : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (IC₅₀) to guide optimization.

Q. What in vitro and in vivo models are suitable for evaluating antiprotozoal activity?

- Models :

- In Vitro : Cultured Trypanosoma brucei or Leishmania parasites; assess viability via Alamar Blue assays.

- In Vivo : Mouse models of African trypanosomiasis; monitor parasitemia via blood smears .

- Dosage : Use EC₅₀ values from in vitro screens to determine initial in vivo doses (e.g., 10–50 mg/kg/day).

Q. How can computational methods predict metabolic stability and off-target effects?

- Tools :

- ADMET Prediction : Use SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and bioavailability.

- Docking Studies : AutoDock Vina for assessing binding to human kinases (e.g., hERG channel) to predict cardiotoxicity .

- Validation : Compare computational predictions with experimental microsomal stability assays (e.g., t₁/₂ in liver microsomes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.